molecular formula C19H24N2O B3839626 N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE

N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE

Cat. No.: B3839626
M. Wt: 296.4 g/mol
InChI Key: KKZNGDUKMQMGAC-LVZFUZTISA-N
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Description

N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE is a complex organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE typically involves the formation of an oxime intermediate, followed by a Beckmann rearrangement. The initial step involves the reaction of a ketone with hydroxylamine hydrochloride to form the oxime. This reaction is usually carried out in an alcoholic solvent under reflux conditions . The oxime is then subjected to acidic conditions to induce the Beckmann rearrangement, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted carbazole compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE is unique due to its combination of a cyclohexyl group, a methyl group, and a tetrahydrocarbazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler hydroxylamine derivatives .

Properties

IUPAC Name

(NE)-N-(6-cyclohexyl-9-methyl-3,4-dihydro-2H-carbazol-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-21-18-11-10-14(13-6-3-2-4-7-13)12-16(18)15-8-5-9-17(20-22)19(15)21/h10-13,22H,2-9H2,1H3/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZNGDUKMQMGAC-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3CCCCC3)C4=C1C(=NO)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)C3CCCCC3)C4=C1/C(=N/O)/CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE
Reactant of Route 2
Reactant of Route 2
N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE
Reactant of Route 3
N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE
Reactant of Route 4
N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE
Reactant of Route 5
N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE
Reactant of Route 6
N-[(1E)-6-CYCLOHEXYL-9-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YLIDENE]HYDROXYLAMINE

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